Beta-Adrenolytic Potency: Penbutolol Is 4-Fold (Oral) to 7.9-Fold (IV) More Potent Than Propranolol on a Weight Basis
In a direct head-to-head intravenous study in 5 normal human subjects, penbutolol was 7.90 and 7.66 times more potent than propranolol on a weight-to-weight basis for reducing resting and post-exercise heart rate and rate-pressure product [1]. Under clinical oral dosing conditions, penbutolol's β-blocking potency is approximately 4 times that of propranolol; an oral dose of less than 10 mg reduces exercise-induced tachycardia to one-half its usual level [2]. This translates to typical therapeutic doses of 20–40 mg once daily for penbutolol versus 160 mg twice daily for propranolol.
| Evidence Dimension | Beta-adrenolytic potency (weight-to-weight basis) |
|---|---|
| Target Compound Data | Penbutolol: 0.1–0.3 mg IV produced measurable blockade; oral dose <10 mg reduces exercise tachycardia by ~50% |
| Comparator Or Baseline | Propranolol: 0.025 mg/kg IV (mean dose 1.28 mg); oral 160 mg LA formulation |
| Quantified Difference | 7.66–7.90× more potent IV; approximately 4× more potent orally (weight basis) |
| Conditions | Randomized intraindividual crossover; healthy human subjects; resting and post-exercise heart rate; rate-pressure product |
Why This Matters
This 4- to 8-fold potency advantage enables lower milligram dosing, reduced pill burden, and potentially fewer non-β-mediated adverse effects, which is directly relevant to formulation development and clinical procurement decisions comparing β-blocker candidates.
- [1] Sharma PL, Sapru RP. Comparative potency of intravenous penbutolol and propranolol in man. Int J Clin Pharmacol Biopharm. 1978 Feb;16(2):83-5. PMID: 24597. View Source
- [2] Levatol® (penbutolol sulfate) tablets. Prescribing Information. Endo Pharmaceuticals, Inc. DailyMed, National Library of Medicine. View Source
